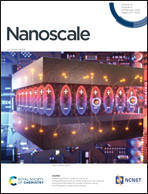A highly active and durable Co–N–C electrocatalyst synthesized using exfoliated graphitic carbon nitride nanosheets†
Nanoscale Pub Date: 2015-05-07 DOI: 10.1039/C5NR01584G
Abstract
Exfoliated graphitic carbon nitride nanosheets (g-C3N4-NS) were applied for the first time for the preparation of an electrocatalyst for the oxygen reduction reaction (ORR). A less dense structure with increased surface area was observed for g-C3N4-NS compared to bulk g-C3N4 from detailed analyses including TEM, STEM, AFM with depth profiling, XRD, and UV-Vis spectroscopy. The pyrolysis of the prepared g-C3N4-NS with Co and carbon under an inert environment provided an enhanced accessibility to the N functionalities required for efficient interaction of Co and C with N for the formation of Co–N–C networks and produced a hollow and interconnected Co–N–C–NS structure responsible for high durability. The Co–N–C–NS electrocatalyst exhibited superior catalytic activity and durability and further displayed fast and selective four electron transfer kinetics for the ORR, as evidenced by various electrochemical experiments. The hollow, interconnected structure of Co–N–C–NS with increased pyridinic and graphitic N species has been proposed to play a key role in facilitating the desired ORR reaction.

Recommended Literature
- [1] Hollow bean-pod-like SiO2-supported-SnO2/C nanocomposites for durable lithium and sodium storage†
- [2] Inverted planar perovskite solar cells with dopant free hole transporting material: Lewis base-assisted passivation and reduced charge recombination†
- [3] Contents list
- [4] Solution processed graphene structures for perovskite solar cells†
- [5] Antifouling property of monothiol-terminated bottle-brush poly(methylacrylic acid)-graft-poly(2-methyl-2-oxazoline) copolymer on gold surfaces†
- [6] Preparation of curcumin-loaded cochleates: characterisation, stability and antioxidant properties
- [7] Fluorescence analysis of cobalt(ii) in water with β-cyclodextrin modified Mn-doped ZnS quantum dots†
- [8] Twisted-graphene-like perylene diimide with dangling functional chromophores as tunable small-molecule acceptors in binary-blend active layers of organic photovoltaics†
- [9] Asymmetric total synthesis of (+)-fumimycinvia1,2-addition to ketimines†
- [10] Synthesis and evaluation of new potential HIV-1 non-nucleoside reverse transcriptase inhibitors. New analogues of MKC-442 containing Michael acceptors in the C-6 position

Journal Name:Nanoscale
Research Products
-
CAS no.: 11016-71-0
-
CAS no.: 154-68-7









